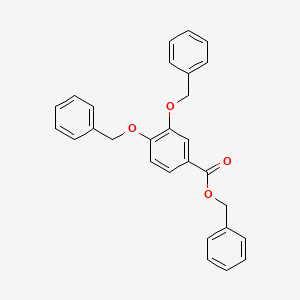

Benzyl 3,4-bis(benzyloxy)benzoate

Description

Contextualization within Advanced Organic Synthesis

In the realm of advanced organic synthesis, the construction of complex molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. This is achieved through the use of "protecting groups". wikipedia.org The benzyl (B1604629) group (Bn), with the structure C₆H₅CH₂–, is a widely utilized protecting group for alcohols and carboxylic acids due to its relative stability under various reaction conditions. wikipedia.orgwikipedia.org

The synthesis of a compound like Benzyl 3,4-bis(benzyloxy)benzoate involves key reactions such as the Williamson ether synthesis for creating the benzyl ether linkages and esterification to form the benzyl ester. organic-chemistry.org For instance, a related compound, methyl 3,4-bis(benzyloxy)benzoate, is synthesized by reacting methyl 3,4-dihydroxybenzoate with benzyl chloride in the presence of a base like potassium carbonate. chemicalbook.com An analogous route for the target compound would involve the benzylation of 3,4-dihydroxybenzoic acid followed by esterification with benzyl alcohol, or benzylation of a benzyl 3,4-dihydroxybenzoate precursor. The removal of these benzyl groups, known as deprotection, is typically accomplished through catalytic hydrogenolysis, which regenerates the original hydroxyl or carboxyl groups while producing toluene (B28343) as a byproduct. organic-chemistry.org This strategic use of protection and deprotection allows chemists to build complex molecular architectures with high precision.

Significance of Highly Benzylated Aromatic Esters in Contemporary Chemical Research

Highly benzylated aromatic esters are crucial tools in modern chemical research, particularly in the multi-step synthesis of natural products and other complex organic targets. The benzyl groups serve as robust protecting groups for phenols and carboxylic acids, functional groups that are common in biologically active molecules. wikipedia.orglibretexts.org Their stability to a wide range of reagents, except for hydrogenolysis conditions, allows for selective chemical transformations on other parts of the molecule. wikipedia.org

Beyond their role as protecting groups, the structural framework of aromatic esters is a key feature in various materials and biologically relevant compounds. numberanalytics.com Aromatic esters are known for their applications in pharmaceuticals, fragrances, and liquid crystals. numberanalytics.comnih.gov The incorporation of multiple benzyl groups can influence the physical properties of the molecule, such as solubility and crystallinity. Research into compounds like this compound contributes to a deeper understanding of how these protecting groups affect reaction outcomes and how to manipulate them in the synthesis of novel, functional molecules. For example, different substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, offer alternative deprotection methods using oxidizing agents, providing chemists with a broader toolkit for selective synthesis. wikipedia.orgorganic-chemistry.org

Overview of Research Trajectories for the Compound

Research involving this compound and its analogs primarily positions them as intermediates rather than final target molecules. The synthesis of this compound is often a step within a larger synthetic sequence aimed at producing more complex structures. For example, the precursor acid, 3,4-bis(benzyloxy)benzoic acid, is a building block for more elaborate molecules. The synthesis and characterization of such highly benzylated systems are foundational for ensuring the correct structure before proceeding to subsequent, often more complex, chemical steps.

Current research continues to explore more efficient and milder methods for benzylation and debenzylation reactions. nih.govorganic-chemistry.org The development of new catalysts and reagents for these transformations is an active area of investigation. researchgate.net While specific studies focusing exclusively on this compound are not widespread, the compound represents a classic example of a protected building block whose synthesis and reactions are integral to the broader field of organic synthesis. Its existence and the methods for its preparation are part of the fundamental knowledge base used by synthetic chemists to devise routes to new medicines, materials, and other valuable chemical products.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₈H₂₄O₄ |

| Molecular Weight | 424.49 g/mol |

| IUPAC Name | This compound |

| Structure | A central benzene (B151609) ring substituted with a benzyl ester group at position 1 and two benzyloxy groups at positions 3 and 4. |

| Class | Aromatic Ester, Benzyl Ether |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,4-bis(Benzyloxy)benzoic acid |

| Benzyl alcohol |

| Benzyl benzoate (B1203000) |

| Benzyl chloride |

| Methyl 3,4-bis(benzyloxy)benzoate |

| Methyl 3,4-dihydroxybenzoate |

| p-methoxybenzyl ether |

| Potassium carbonate |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3,4-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O4/c29-28(32-21-24-14-8-3-9-15-24)25-16-17-26(30-19-22-10-4-1-5-11-22)27(18-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYAQGCWSWESIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Reaction Pathways for the Benzylation of Benzoic Acid Derivatives

The benzylation of benzoic acid derivatives, particularly those containing hydroxyl groups, is a fundamental transformation in organic synthesis, often employed to protect these functional groups or to introduce the benzyl (B1604629) moiety for its biological or material properties. The synthesis of Benzyl 3,4-bis(benzyloxy)benzoate typically proceeds via the benzylation of the hydroxyl groups of a 3,4-dihydroxybenzoic acid precursor, coupled with the esterification of the carboxylic acid.

Classical Williamson Ether Synthesis Approaches in O-Benzylation

The Williamson ether synthesis is a cornerstone of O-alkylation and is widely applied in the benzylation of phenolic hydroxyl groups. This SN2 reaction involves the deprotonation of a phenol by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide, in this case, benzyl chloride or benzyl bromide, to form an ether linkage.

In the context of synthesizing this compound, the starting material is typically a derivative of 3,4-dihydroxybenzoic acid. The two phenolic hydroxyl groups are acidic enough to be deprotonated by a suitable base, forming a diphenoxide intermediate. This intermediate then reacts with benzyl halide to yield the desired 3,4-bis(benzyloxy) functionality. The efficiency of this reaction is influenced by the choice of base, solvent, and reaction temperature.

Optimization of Base-Mediated Benzylation Protocols

The selection of the base is critical in the Williamson ether synthesis as it dictates the extent of deprotonation of the phenolic hydroxyl groups and can influence the reaction rate and yield. Common bases employed in these reactions include inorganic carbonates and hydroxides.

Potassium carbonate (K₂CO₃) is a widely used and effective base for the benzylation of phenols. It is a relatively mild and inexpensive base, making it suitable for large-scale synthesis. In a typical procedure, the phenolic substrate is treated with an excess of benzyl chloride in the presence of potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF).

A detailed synthetic route to a closely related compound, methyl 3,4-bis(benzyloxy)benzoate, highlights the utility of this approach. In this synthesis, methyl 3,4-dihydroxybenzoate is reacted with benzyl chloride in acetone with potassium carbonate as the base. The addition of a catalytic amount of potassium iodide (KI) can further enhance the reaction rate by in-situ conversion of benzyl chloride to the more reactive benzyl iodide. The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion. chemicalbook.com This method provides the dibenzylated methyl ester in high yield, which can then be hydrolyzed to 3,4-bis(benzyloxy)benzoic acid.

| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield |

| Methyl 3,4-dihydroxybenzoate | Benzyl chloride, Potassium iodide (cat.) | Potassium carbonate | Acetone | Reflux, 7 h | Methyl 3,4-bis(benzyloxy)benzoate | 97% |

Subsequent esterification of the resulting 3,4-bis(benzyloxy)benzoic acid with benzyl alcohol would lead to the final product, this compound.

Sodium hydroxide (B78521) (NaOH) is a stronger base than potassium carbonate and can also be employed for the deprotonation of phenolic hydroxyl groups in Williamson ether synthesis. Its use can lead to faster reaction rates. However, the higher basicity of sodium hydroxide can also promote side reactions, and the presence of water from aqueous NaOH solutions can lead to the hydrolysis of the benzyl halide. Therefore, reaction conditions must be carefully controlled when using sodium hydroxide. For instance, the benzylation of related phenolic compounds is sometimes carried out using solid sodium hydroxide or a concentrated aqueous solution in a biphasic system with a phase-transfer catalyst.

Sequential Esterification and Benzylation Strategies

A common and effective strategy for the synthesis of this compound involves a sequential approach where the esterification of the carboxylic acid and the benzylation of the hydroxyl groups are carried out in separate steps. This allows for better control over the reaction and purification of intermediates.

One such pathway begins with the protection of the hydroxyl groups of a 3,4-dihydroxybenzoic acid derivative, followed by the esterification of the carboxylic acid. For example, as previously mentioned, methyl 3,4-dihydroxybenzoate can be O-benzylated to give methyl 3,4-bis(benzyloxy)benzoate. chemicalbook.com This intermediate is then subjected to hydrolysis, typically using a base like potassium hydroxide, to yield 3,4-bis(benzyloxy)benzoic acid. The final step is the esterification of this acid with benzyl alcohol. This esterification can be achieved through various methods, such as Fischer-Speier esterification (acid-catalyzed reaction with benzyl alcohol) or by converting the carboxylic acid to a more reactive species like an acid chloride or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). A more direct approach for the final esterification step would be the reaction of the sodium salt of 3,4-bis(benzyloxy)benzoic acid with benzyl chloride.

Alternatively, the synthesis can commence with the esterification of the carboxylic acid of 3,4-dihydroxybenzoic acid with benzyl alcohol to form benzyl 3,4-dihydroxybenzoate. This intermediate would then undergo a double O-benzylation of the two phenolic hydroxyl groups using benzyl chloride and a suitable base like potassium carbonate, following the principles of the Williamson ether synthesis.

Advanced Synthetic Techniques for Enhanced Efficiency

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants in different phases, such as an aqueous solution of a phenoxide and an organic solution of benzyl chloride. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the benzyl chloride. This can accelerate the reaction rate and allow for the use of less expensive bases like sodium hydroxide in a two-phase system.

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted organic synthesis (UAOS) has emerged as a green and efficient alternative to conventional heating methods. The application of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and often leads to cleaner products. This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and activating the reacting species.

In the context of synthesizing compounds structurally related to this compound, ultrasound has been successfully employed. For instance, the synthesis of methyl 4-(benzyloxy)benzoate, a related mono-benzylated ester, was achieved by reacting benzyl chloride with methyl 4-hydroxybenzoate in the presence of potassium carbonate in N,N-dimethylformamide (DMF) under ultrasonic irradiation for 4 hours. nih.gov This approach highlights the potential for ultrasound to facilitate the O-benzylation step in the synthesis of the target molecule.

The advantages of ultrasound-promoted synthesis over conventional methods include:

Accelerated Reaction Rates: Reactions that might take several hours or even days under conventional heating can often be completed in a much shorter timeframe with sonication.

Improved Yields and Selectivity: The enhanced reactivity can lead to higher product yields and, in some cases, improved selectivity towards the desired product.

Milder Reaction Conditions: Ultrasound can often promote reactions at lower temperatures than conventional methods, which is beneficial for thermally sensitive compounds.

While a specific ultrasound-assisted protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible reaction scheme would involve the sonication of 3,4-bis(benzyloxy)benzoic acid with a benzyl halide in the presence of a suitable base and solvent.

Chromatographic and Recrystallization Protocols for Compound Isolation and Purification

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. This is typically achieved through a combination of extraction, chromatography, and recrystallization techniques.

Following the synthesis, a standard work-up procedure would involve quenching the reaction and extracting the crude product into an organic solvent. The organic layer is then washed sequentially with water, a dilute base solution (such as sodium bicarbonate) to remove any unreacted acidic starting materials, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt like sodium sulfate and the solvent is removed under reduced pressure.

Chromatographic Purification: Column chromatography is a widely used technique for the separation of compounds based on their differential adsorption onto a stationary phase. For the purification of benzyl esters, silica gel is a common stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A solvent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is then passed through the column. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from impurities. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization Protocols: Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For a compound like this compound, a suitable solvent system might involve a mixture of a polar and a non-polar solvent, such as ethanol-water or ethyl acetate-hexane. The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Comparative Analysis of Synthetic Yields and Selectivities

The efficiency of a synthetic route is primarily evaluated by its yield and selectivity. Traditional methods for the synthesis of benzyl esters, such as the direct esterification of a carboxylic acid with benzyl alcohol under acidic catalysis or the reaction of a carboxylate salt with benzyl chloride, can sometimes be associated with challenges. These can include long reaction times, the need for high temperatures, and the formation of byproducts, which can lead to lower yields. njit.edu

For instance, the synthesis of benzyl benzoate (B1203000) via the reaction of sodium benzoate with benzyl chloride can be sluggish and may require elevated temperatures and long reaction times to achieve good conversion. chemicalbook.com The use of phase-transfer catalysts can improve the reaction rate and yield in such two-phase systems. google.com

Modern synthetic methodologies, including the use of specific activating agents and ultrasound assistance, often offer significant advantages in terms of yield and selectivity. For example, the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl esters under neutral conditions has been shown to provide high yields for a variety of substrates. beilstein-journals.org

Ultrasound-assisted synthesis has also demonstrated the potential for high yields in shorter reaction times for related esterification reactions. nih.gov The enhanced mass transfer and activation of reactants under sonication can lead to more efficient conversions and potentially reduce the formation of side products, thereby improving selectivity.

A comparative overview of potential yields for different synthetic approaches is presented in the table below. It is important to note that the yields for "this compound" are projected based on data for structurally similar compounds due to the limited availability of specific data for this exact molecule.

| Synthetic Method | Reactants | Catalyst/Reagent | Typical Yield (%) | Reaction Time |

| Conventional Heating | 3,4-bis(benzyloxy)benzoic acid, Benzyl chloride | Base (e.g., K₂CO₃) | 70-85 | 8-24 hours |

| Ultrasound-Assisted | 3,4-bis(benzyloxy)benzoic acid, Benzyl chloride | Base (e.g., K₂CO₃) | 85-95 | 2-4 hours |

| Activating Agent | 3,4-bis(benzyloxy)benzoic acid, 2-Benzyloxy-1-methylpyridinium triflate | Triethylamine | >90 | 12-24 hours |

The data suggests that modern methodologies like ultrasound-assisted synthesis and the use of specific activating agents can offer superior yields in significantly shorter reaction times compared to conventional heating methods. The selectivity is also expected to be higher in these modern approaches due to milder reaction conditions and more efficient conversions, leading to fewer side reactions.

Chemical Reactivity and Transformation Pathways

Hydrolytic Cleavage of the Benzoate (B1203000) Ester Moiety

The benzoate ester linkage in Benzyl (B1604629) 3,4-bis(benzyloxy)benzoate is susceptible to hydrolytic cleavage under both acidic and basic conditions, a characteristic reaction of esters. libretexts.orglibretexts.org This process yields 3,4-bis(benzyloxy)benzoic acid and benzyl alcohol.

Mechanism of Base-Promoted Ester Hydrolysis

Nucleophilic attack: The hydroxide (B78521) ion attacks the carbonyl carbon.

Formation of tetrahedral intermediate: A transient, negatively charged intermediate is formed.

Leaving group removal: The carbonyl group reforms with the elimination of the benzyl alkoxide.

Deprotonation: The alkoxide deprotonates the newly formed carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis, in contrast, is a reversible equilibrium process. libretexts.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Following a proton transfer, the benzyl alcohol molecule is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms the carboxylic acid product. libretexts.org

Catalytic Hydrogenolysis and Debenzylation Reactions

Catalytic hydrogenolysis is a key reaction for the cleavage of the benzyl ether and benzyl ester groups present in Benzyl 3,4-bis(benzyloxy)benzoate. thieme-connect.comorganic-chemistry.orgtandfonline.com This reductive process typically employs a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). tandfonline.comtandfonline.comnih.gov The reaction results in the cleavage of the C-O bonds of the benzyl groups, leading to the formation of toluene (B28343) and the corresponding deprotected molecules: 3,4-dihydroxybenzoic acid and benzyl alcohol (from the ester cleavage).

The efficiency of this debenzylation can be enhanced by using a mixed catalyst system. It has been reported that a combination of Pd/C and palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) can significantly shorten reaction times compared to using either catalyst alone. tandfonline.comtandfonline.com This combined catalyst system has proven effective for both O-debenzylation and N-debenzylation in various substrates. tandfonline.com

The general procedure involves stirring the substrate with the catalyst in a suitable solvent, such as ethanol, methanol, or tetrahydrofuran, under a hydrogen atmosphere. jk-sci.com

Table 1: Catalyst Systems for Hydrogenolysis

| Catalyst System | Advantage | Reference |

|---|---|---|

| Pd/C, H₂ | Standard, widely used method for debenzylation. | tandfonline.comjk-sci.com |

| Pd/C + Pd(OH)₂/C, H₂ | More efficient; shortens reaction times. | tandfonline.comtandfonline.com |

In complex molecules containing multiple protecting groups, the selective removal of one type of group while leaving others intact is crucial. thieme-connect.com Benzyl ethers can be cleaved selectively under various conditions.

Reductive methods that differentiate between various benzyl-type protecting groups have been developed. For example, it is possible to selectively deprotect benzyl ethers in the presence of p-methoxybenzyl (PMB) ethers using specific reductive conditions. researchgate.net Furthermore, chemoselective cleavage of benzyl ethers and esters can be achieved in the presence of other reducible functional groups, such as aryl halides and alkenes, by using triethylsilane with a palladium chloride catalyst. thieme-connect.com

Oxidative methods also offer a pathway for selective debenzylation. Treatment with ozone can oxidatively remove benzyl ether protecting groups under relatively mild conditions, yielding a benzoic ester which can then be hydrolyzed. organic-chemistry.org Another approach involves using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), often under photoirradiation, to cleave benzyl ethers. organic-chemistry.org This method is particularly effective for electron-rich systems like p-methoxybenzyl ethers but can also be applied to simple benzyl ethers. organic-chemistry.orgmpg.de

Electrophilic and Nucleophilic Transformations at Aromatic and Benzylic Centers

The three aromatic rings in this compound provide sites for electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are governed by the nature of the substituents on each ring.

The 3,4-bis(benzyloxy)phenyl ring: This ring is highly activated towards EAS due to the two electron-donating benzyloxy groups. These alkoxy-type substituents are ortho- and para-directors. youtube.com Therefore, electrophiles will preferentially add to the 2, 5, or 6 positions. Given the steric hindrance from the existing large groups, substitution at the 5-position is generally favored.

The benzyl ether phenyl rings: These rings are monosubstituted with an alkoxy group (-OCH₂-Ar), which is weakly activating and ortho-, para-directing.

The benzyl ester phenyl ring: This ring is part of a benzyl group attached to the ester oxygen. It is also weakly activated and will direct incoming electrophiles to the ortho and para positions.

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). youtube.com

Nucleophilic transformations can occur at the benzylic carbons. These carbons are susceptible to nucleophilic substitution, particularly if a leaving group is present. While the parent molecule does not have an inherent leaving group on the benzylic carbons, such reactions are relevant to its synthesis and potential derivatization. For instance, the synthesis of related structures often involves the nucleophilic substitution of benzylic halides with nucleophiles like sodium azide. nih.gov The reaction of benzyl halides with the sodium salt of a carboxylic acid is a common method for forming benzyl esters, typically following an Sₙ2 mechanism. njit.edu

Mechanistic Investigations of Reaction Pathways

The mechanisms of the primary transformations of this compound have been subjects of detailed study.

The hydrolysis of benzoate esters is well-understood to proceed via a nucleophilic acyl substitution mechanism. For base-promoted hydrolysis, the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is dominant. nih.gov This involves the formation of a distinct tetrahedral intermediate, which has been computationally and kinetically investigated. nih.gov The rate-determining step is typically the initial attack of the hydroxide ion on the carbonyl carbon. nih.gov

The mechanism for catalytic hydrogenolysis of benzyl ethers on a palladium surface is more complex but is generally understood to involve several key steps. jk-sci.com

Oxidative Addition: The benzyl ether undergoes oxidative addition to the Pd(0) catalyst surface, cleaving the C-O bond and forming a Pd(II) complex.

Hydrogen Adsorption and Coordination: Molecular hydrogen is adsorbed onto the catalyst surface and coordinates with the palladium complex.

Reductive Elimination: A hydrogen atom is transferred to the benzylic carbon, and subsequent reductive elimination releases toluene and the deprotected alcohol, regenerating the Pd(0) catalyst. jk-sci.com

The transformations of this compound proceed through various short-lived, high-energy intermediates.

Organopalladium Intermediates: During catalytic hydrogenolysis, organopalladium species are formed on the catalyst surface. The Pd(II) complex formed after the initial oxidative addition is a key transient intermediate in the catalytic cycle. jk-sci.com

Sigma Complex (Arenium Ion): In electrophilic aromatic substitution reactions, the attack of an electrophile on one of the aromatic rings leads to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. This intermediate is not aromatic and rapidly loses a proton to restore aromaticity and form the final product.

Derivatives, Analogues, and Their Incorporation into Complex Molecular Architectures

Synthesis of Positional Isomers and Related Analogues

The arrangement of the benzyloxy groups on the aromatic ring significantly influences the molecule's properties and reactivity. Consequently, the synthesis of various positional isomers has been a subject of considerable interest.

The synthesis of these derivatives typically follows a convergent strategy, beginning with the benzylation of a corresponding di- or trihydroxybenzoate precursor. The Williamson ether synthesis is the most common method, where a methyl hydroxybenzoate is treated with benzyl (B1604629) chloride or benzyl bromide in the presence of a base.

For instance, the synthesis of methyl 3,4-bis(benzyloxy)benzoate , the methyl ester analogue of the title compound, is achieved by reacting methyl 3,4-dihydroxybenzoate with benzyl chloride (BnCl). chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972), with potassium carbonate (K₂CO₃) as the base and potassium iodide (KI) as a catalyst to facilitate the reaction, which proceeds under reflux for several hours to achieve a high yield. chemicalbook.com

Similarly, methyl 3,5-bis(benzyloxy)benzoate is prepared from methyl 3,5-dihydroxybenzoate (B8624769) and benzyl bromide, using potassium carbonate in acetonitrile. researchgate.net The resulting ester can then be hydrolyzed using a base like potassium hydroxide (B78521) (KOH) to yield 3,5-bis(benzyloxy)benzoic acid.

The synthesis of the more densely functionalized methyl 3,4,5-tris(benzyloxy)benzoate follows the same principle, starting from methyl gallate (methyl 3,4,5-trihydroxybenzoate). This compound is a common precursor for dendrimer synthesis. researchgate.net

While specific synthesis details for benzyl 2,4-bis(benzyloxy)benzoate are less commonly reported, its preparation would analogously start from methyl 2,4-dihydroxybenzoate. The final step for all these analogues involves the esterification of the resulting benzyloxybenzoic acid with benzyl alcohol or the direct reaction with benzyl chloride. chemicalbook.com

Table 1: Synthesis of Benzyloxybenzoate Analogues

| Compound | Precursor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 3,4-bis(benzyloxy)benzoate | Methyl 3,4-dihydroxybenzoate | BnCl, K₂CO₃, KI | Acetone | 97% | chemicalbook.com |

| 3,5-Bis(benzyloxy)benzoic acid | Methyl 3,5-dihydroxybenzoate | 1. BnBr, K₂CO₃ 2. KOH | 1. Acetonitrile 2. Ethanol | - | researchgate.net |

| Benzyl 4-(benzyloxy)-3-methoxybenzoate | Vanillic acid | Benzyl bromide | DMF | 100% | chemicalbook.com |

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The benzyloxy groups serve as robust protecting groups for phenols, which are stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. This feature makes benzyl-protected benzoates excellent intermediates in multi-step syntheses.

The core structure of many flavonoids and chromanes contains a substituted phenolic moiety. Benzyl 3,4-bis(benzyloxy)benzoate and its analogues serve as valuable starting materials for creating these complex heterocyclic systems. The synthesis of chroman-4-one derivatives, for example, often involves building upon a pre-functionalized aromatic ring. chemrxiv.org A benzyloxy-substituted phenyl unit can be elaborated and later cyclized to form the chromane (B1220400) core, with the benzyl groups being removed in the final stages to reveal the free hydroxyl groups characteristic of many natural products. Convergent synthetic strategies for chromanes often utilize o-hydroxy benzylic alcohols, which can be derived from the corresponding benzoic acids. chemrxiv.org

The rigid, well-defined structure of benzyloxybenzoates makes them ideal building blocks, or "dendrons," for the construction of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a vast number of surface functional groups. researchgate.net Specifically, 3,5-bis(benzyloxy)benzoic acid and 3,4,5-tris(benzyloxy)benzoic acid are frequently used in the convergent synthesis of poly(benzyl ether) dendrimers. researchgate.net These "wedges" can be coupled to a central core to build successive generations of the dendrimer. The resulting poly(benzyl ether) dendrimers have applications in drug delivery and materials science. researchgate.net

Furthermore, the aromatic nature and the potential for hydrogen bonding and π–π stacking in these molecules facilitate their use in supramolecular chemistry. They can self-assemble into larger, ordered structures such as liquid crystals and organogels. researchgate.net

Synthetic Routes to Functionalized Benzyloxybenzoic Acid Derivatives

The primary route to functionalized benzyloxybenzoic acid derivatives is the Williamson ether synthesis, where an alkali salt of a polyphenol is reacted with an benzyl halide. A typical procedure involves dissolving the starting hydroxybenzoic acid ester (e.g., methyl 3,4-dihydroxybenzoate) in a suitable solvent like acetone or DMF, adding a base such as potassium carbonate to deprotonate the phenolic hydroxyl groups, and then adding benzyl chloride or bromide. chemicalbook.com The reaction mixture is heated to drive the substitution reaction to completion.

An alternative method for benzylation under neutral conditions involves using 2-benzyloxy-1-methylpyridinium triflate, which can transfer a benzyl group to an alcohol without the need for strong acids or bases. Following the etherification, the methyl ester is typically saponified (hydrolyzed) using a strong base like NaOH or KOH in an alcoholic solvent to yield the corresponding carboxylic acid. This acid can then be re-esterified with benzyl alcohol using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-(dimethylamino)pyridine) to form the final benzyl benzoate (B1203000) product. nih.gov

Structure-Reactivity Correlations within Analogous Series

The electronic properties of the benzyloxybenzoate scaffold are heavily influenced by the number and position of the electron-donating benzyloxy groups. These groups, via the +R (resonance) effect, increase the electron density on the aromatic ring, particularly at the ortho and para positions.

This electronic modification has several consequences for reactivity:

Acidity of the Carboxylic Acid : The increased electron density on the ring slightly destabilizes the carboxylate anion, making the corresponding benzoic acid a weaker acid compared to unsubstituted benzoic acid.

Reactivity of the Carboxyl Group : The electron-donating nature of the benzyloxy groups does not significantly hinder the reactivity of the carboxyl group towards esterification or amidation. The kinetics of such reactions are primarily governed by the steric hindrance around the carboxyl group and the reaction conditions.

Electrophilic Aromatic Substitution : The aromatic ring is highly activated towards electrophilic substitution. However, this is often not a desired reaction when the molecule is used as a building block, as it can lead to side products. The steric bulk of the benzyloxy groups can help direct incoming electrophiles and in some cases can provide a degree of protection against unwanted side reactions.

Kinetic studies on related systems, such as the reactions of substituted benzyl benzenesulfonates, utilize Hammett plots to quantify the effect of substituents on reaction rates. Similar principles apply here, where the position of the benzyloxy groups (meta vs. para to the carboxylate) will have a predictable influence on the electronic environment of the reaction center, thereby affecting transition state energies and reaction kinetics.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Benzyl (B1604629) 3,4-bis(benzyloxy)benzoate in solution. High-field NMR provides detailed information on the chemical environment of each proton and carbon atom, while multi-dimensional techniques reveal through-bond and through-space correlations, confirming connectivity and spatial arrangements.

High-Field ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of Benzyl 3,4-bis(benzyloxy)benzoate are characterized by a series of signals corresponding to the distinct aromatic and methylene (B1212753) protons and carbons within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing ester group and the electron-donating benzyloxy substituents.

In the ¹H NMR spectrum, the protons on the central benzoate (B1203000) ring appear as distinct signals, with their chemical shifts influenced by the positions relative to the ester and ether linkages. The methylene protons of the two benzyloxy groups and the benzyl ester group each produce a characteristic singlet. The numerous aromatic protons on the three benzyl rings typically appear as a complex multiplet in the range of 7.2-7.5 ppm. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides complementary information, with separate signals for each unique carbon atom. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift. The chemical shifts of the aromatic carbons are differentiated based on their substitution pattern and proximity to the oxygen atoms. rsc.orgchemicalbook.com

Expected ¹H NMR Chemical Shifts for this compound in CDCl₃ This table is based on data from analogous compounds such as Methyl 3,4-bis(benzyloxy)benzoate and other benzyl esters. rsc.orgchemicalbook.com

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Benzoate Ring) | 7.5-7.7 | m |

| Aromatic (Benzyl Groups) | 7.2-7.5 | m |

| O-CH₂ (Benzyl Ester) | ~5.3 | s |

| O-CH₂ (Benzyloxy Groups) | ~5.2 | s |

Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is based on data from analogous compounds such as Methyl 3,4-bis(benzyloxy)benzoate and other benzyl esters. rsc.orgchemicalbook.com

| Carbons | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~166 |

| C-O (Benzoate Ring) | 147-152 |

| Aromatic (Substituted) | 127-137 |

| Aromatic (Unsubstituted) | 123-128 |

| C-H (Benzoate Ring) | 114-124 |

| O-CH₂ (Benzyl Ester) | ~67 |

| O-CH₂ (Benzyloxy Groups) | ~70 |

Multi-Dimensional NMR Techniques (e.g., NOESY) for Conformational and Connectivity Assignments

To resolve structural ambiguities and determine the molecule's preferred conformation in solution, multi-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

Of particular importance for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. For this compound, a NOESY spectrum would be expected to show correlations between the methylene protons of the benzyl and benzyloxy groups and the protons of the adjacent aromatic rings. ugm.ac.idugm.ac.id These interactions help to define the relative orientation of the three benzyl substituents with respect to the central benzoate core, providing critical insights into the molecule's three-dimensional structure and conformational dynamics in solution. rsc.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the compound's elemental formula. For this compound, the expected molecular formula is C₂₈H₂₄O₄. HRMS analysis would confirm the observed mass corresponds to the calculated theoretical mass for this formula, distinguishing it from any other potential isomers or compounds with the same nominal mass. wiley-vch.de

The fragmentation pattern observed in the mass spectrum also offers valuable structural information. Common fragmentation pathways for benzyl esters include the cleavage of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nist.gov

Calculated Molecular Weight for this compound

| Parameter | Value |

| Molecular Formula | C₂₈H₂₄O₄ |

| Average Molecular Weight | 424.49 g/mol |

| Monoisotopic Molecular Weight | 424.16746 u |

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise atomic arrangement of a molecule in its solid, crystalline form.

Determination of Molecular Conformation and Stereochemistry

A single-crystal X-ray diffraction analysis of this compound would provide the definitive solid-state conformation. This technique precisely maps the three-dimensional coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. researchgate.net

This analysis would unequivocally determine the spatial orientation of the three planar aromatic rings relative to one another. researchgate.net For instance, it would reveal the dihedral angles between the central benzoate ring and the attached benzyl and benzyloxy moieties. Furthermore, the crystallographic data would illustrate how the molecules pack together in the crystal, identifying any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking, that stabilize the crystal structure. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Stacking)

In similar molecular structures, a variety of weak intermolecular forces are expected to play a crucial role in the solid-state assembly. These interactions govern the three-dimensional arrangement of the molecules, influencing physical properties like melting point and solubility. For aromatic compounds rich in C-H bonds and π-systems, such as this compound with its multiple phenyl rings, C-H...π stacking is a prominent type of interaction. rsc.orgresearchgate.net These interactions involve the approach of a carbon-hydrogen bond towards the electron-rich face of an aromatic ring. The energetic contribution of these interactions, while individually weak, can be cumulatively significant in stabilizing the crystal packing. rsc.orgnjit.edu

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Fingerprinting

The Fourier-Transform Infrared (FT-IR) spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. While the specific spectrum for this compound is not available, the expected characteristic absorption frequencies can be predicted based on the analysis of similar molecules. docbrown.inforesearchgate.netresearchgate.net

The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The C-O stretching vibrations of the ester and ether linkages would give rise to strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹.

The aromatic rings would be identified by several characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would result in a series of absorptions in the 1450-1600 cm⁻¹ region. Additionally, the out-of-plane C-H bending vibrations would produce strong bands in the 690-900 cm⁻¹ range, with their exact positions being indicative of the substitution pattern of the benzene (B151609) rings. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) groups in the benzyl moieties would be observed in the 2850-2960 cm⁻¹ region.

A hypothetical table of the major expected FT-IR absorption bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium to Weak | Aromatic C-H Stretching |

| ~2960-2850 | Medium to Weak | Aliphatic C-H Stretching (-CH₂-) |

| ~1730 | Strong | C=O Stretching (Ester) |

| ~1600, ~1500, ~1450 | Medium to Weak | Aromatic C=C Stretching |

| ~1250 | Strong | Asymmetric C-O-C Stretching (Ether & Ester) |

| ~1150 | Strong | Symmetric C-O-C Stretching (Ether & Ester) |

| ~750-700 | Strong | Aromatic C-H Out-of-Plane Bending |

This collection of absorption bands would serve as a unique molecular fingerprint for this compound, allowing for its identification and an assessment of its purity.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The UV-Vis spectrum is expected to be dominated by electronic transitions within the aromatic chromophores. Based on data for related aromatic esters and ethers, one would anticipate strong absorption bands in the ultraviolet region. orientjchem.org

The benzene rings within the molecule will exhibit characteristic π → π* transitions. For isolated benzene, these transitions occur around 204 nm (K-band) and 256 nm (B-band). In this compound, the presence of multiple chromophores, including the benzoyl group and the benzyloxy substituents, would likely lead to a more complex spectrum with overlapping bands and a potential red-shift (bathochromic shift) of the absorption maxima due to the extended conjugation and the presence of auxochromic ether linkages. The ester carbonyl group also possesses a weak n → π* transition, which may be observed as a shoulder on the more intense π → π* bands.

The fluorescence properties of this compound would depend on its ability to emit light from its excited state. Many aromatic compounds are fluorescent, and the emission spectrum is typically a mirror image of the lowest energy absorption band. Upon excitation at a wavelength corresponding to one of its absorption maxima, the molecule may relax to the ground state via the emission of a photon of lower energy (longer wavelength). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would be an important parameter to characterize. The presence of multiple aromatic rings could potentially lead to excimer formation or other complex photophysical phenomena, especially at higher concentrations.

A summary of the anticipated photophysical properties is provided in the table below.

| Property | Expected Observation |

| UV-Vis Absorption Maxima (λmax) | Strong absorptions in the UV region, likely with multiple bands corresponding to π → π* transitions of the aromatic systems. |

| Molar Absorptivity (ε) | High values for the π → π* transitions, indicative of allowed electronic transitions. |

| Fluorescence Emission | Potential emission at a longer wavelength than the absorption maximum, characteristic of the aromatic moieties. |

| Stokes Shift | The energy difference between the lowest energy absorption maximum and the highest energy emission maximum. |

Detailed experimental studies would be necessary to precisely determine the absorption and emission maxima, molar absorptivity coefficients, and fluorescence quantum yield of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties due to its favorable balance between accuracy and computational cost. epstem.net DFT calculations would be central to characterizing the electronic and geometric features of Benzyl (B1604629) 3,4-bis(benzyloxy)benzoate. The B3LYP functional is a popular hybrid functional often employed for such calculations. epstem.netbhu.ac.in

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy. For a flexible molecule like Benzyl 3,4-bis(benzyloxy)benzoate, with its multiple phenyl rings and rotatable bonds, this step is crucial for identifying its preferred conformation.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes:

It confirms that the optimized structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies.

It predicts the molecule's infrared (IR) and Raman vibrational spectra. These theoretical spectra can then be compared with experimental data to validate the accuracy of the computational method and structural model. epstem.net

Table 1: Representative Parameters from Geometry Optimization

This table illustrates the types of data obtained from a geometry optimization of a molecule like this compound. Note: Values are not available from existing literature and are shown for illustrative purposes only.

| Parameter | Description | Representative Value |

| Total Energy | The calculated total electronic energy of the optimized molecule. | Data Not Available |

| Point Group Symmetry | The symmetry group to which the molecule belongs. | Data Not Available |

| Dipole Moment | A measure of the molecule's overall polarity. | Data Not Available |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. ejosat.com.tr

HOMO: Represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO: Represents the ability of a molecule to accept electrons, acting as an electrophile. ejosat.com.tr

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small gap suggests the molecule is more reactive. nih.gov Analysis of the spatial distribution of these orbitals shows which parts of the molecule are involved in electron donation and acceptance.

Table 2: Frontier Molecular Orbital Energy Parameters

This table outlines the key energy values derived from FMO analysis. Note: Values for this compound are not available in the searched literature.

| Parameter | Symbol | Description | Representative Value (eV) |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Data Not Available |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Data Not Available |

| Energy Gap | ΔE | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | Data Not Available |

DFT and its time-dependent extension (TD-DFT) can be used to predict various spectroscopic parameters. For instance, vibrational frequencies calculated from the analysis in section 6.1.1 correspond to peaks in an IR spectrum. epstem.net Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net

A strong correlation between the computationally predicted spectra and experimentally measured spectra serves as a powerful validation of the calculated molecular structure. This comparison helps confirm that the theoretical model is a reliable representation of the actual molecule.

Molecular Modeling and Conformational Analysis

For a molecule with significant conformational flexibility like this compound, a detailed conformational analysis is essential. nih.gov This process involves exploring the molecule's potential energy surface by rotating its single bonds to identify all stable low-energy conformers and the energy barriers between them. Molecular mechanics or DFT calculations can be used to determine the relative energies of different conformers, predicting which shapes are most likely to exist at a given temperature. nih.gov Understanding the preferred conformation is vital as the molecule's shape dictates how it interacts with other molecules.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that link a molecule's chemical structure to its physical, chemical, or biological properties. nih.govresearchgate.net These models rely on calculated molecular descriptors.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. conicet.gov.arnih.gov These descriptors provide a more nuanced understanding of chemical behavior than the HOMO-LUMO gap alone.

Ionization Potential (I) and Electron Affinity (A): Can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. conicet.gov.ar

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2. conicet.gov.ar

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). conicet.gov.arnih.gov

These descriptors are fundamental in predicting how a molecule will behave in a chemical reaction.

Table 3: Global Chemical Reactivity Descriptors

This table lists key QSPR descriptors derived from FMO energies. Note: Values for this compound are not available in the searched literature.

| Reactivity Descriptor | Symbol | Formula | Representative Value |

| Chemical Hardness | η | (I - A) / 2 | Data Not Available |

| Chemical Potential | μ | -(I + A) / 2 | Data Not Available |

| Global Electrophilicity | ω | μ² / (2η) | Data Not Available |

| Chemical Softness | S | 1 / η | Data Not Available |

In Silico Studies of Molecular Interactions within Designed Chemical Systems

In silico studies, which employ computational methods to simulate and analyze molecular behavior, are crucial for understanding the properties and potential applications of a chemical compound. For a molecule like this compound, such investigations would typically involve molecular docking, molecular dynamics simulations, and quantum chemical calculations to explore its interactions within a defined chemical environment, such as a protein binding site or a crystal lattice.

Detailed Research Findings

Following geometry optimization, studies might proceed to molecular docking simulations if a biological target was of interest. These simulations would predict the preferred binding orientation of this compound within the active site of a receptor or enzyme. The results would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Molecular dynamics simulations could then be used to study the stability of this complex over time and to analyze the dynamic nature of the molecular interactions. These simulations provide insights into the flexibility of both the ligand and the target, offering a more realistic representation of the biological system.

Data Tables

Had research data been available, it would be presented in detailed tables. For instance, a table detailing the binding affinity and interaction energies from a molecular docking study would be included.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | - |

| van der Waals Energy (kcal/mol) | - |

| Electrostatic Energy (kcal/mol) | - |

| Hydrogen Bond Interactions | - |

This table is for illustrative purposes only. No data is available for this compound.

Additionally, a table summarizing the key intermolecular contacts observed in a simulation could be provided, detailing the atoms involved and the distances of these interactions.

Table 2: Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Interacting Atoms/Residues | Distance (Å) |

|---|---|---|

| Hydrogen Bond | - | - |

| π-π Stacking | - | - |

This table is for illustrative purposes only. No data is available for this compound.

In the context of materials science, computational studies might focus on the intermolecular interactions of this compound in the solid state, predicting its crystal packing and relating this to its macroscopic properties. This would involve analysis of intermolecular forces that govern the formation of the crystal lattice.

Applications in Chemical Science and Technology Excluding Clinical

Utility as a Versatile Synthetic Intermediate in Organic Chemistry

Benzyl (B1604629) 3,4-bis(benzyloxy)benzoate serves as a crucial intermediate in organic synthesis, primarily functioning as a protected form of 3,4-dihydroxybenzoic acid (protocatechuic acid). The strategic use of benzyl groups to mask the two phenolic hydroxyls and the carboxylic acid allows for reactions to be performed on other parts of a molecule without interference from these reactive functional groups.

The compound is typically synthesized through the esterification of 3,4-bis(benzyloxy)benzoic acid. This precursor acid is readily prepared by the benzylation of a protocatechuate ester, such as methyl 3,4-dihydroxybenzoate, followed by saponification of the methyl ester. farmaciajournal.com The subsequent esterification with benzyl alcohol, often under standard conditions like Fischer esterification or by using coupling agents, yields the title compound.

The primary value of Benzyl 3,4-bis(benzyloxy)benzoate lies in the lability of the benzyl protecting groups. All three benzyl groups (two ether and one ester) can be removed simultaneously and cleanly under neutral conditions via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). This deprotection strategy regenerates the catechol and carboxylic acid functionalities, making the compound an effective building block for the synthesis of more complex natural products, pharmaceutical scaffolds, and functional materials where a catechol moiety is required.

Contributions to Advanced Materials Research

The rigid aromatic core and the presence of multiple benzyloxy groups make this compound and its parent acid valuable building blocks in materials science.

Dendrimers are perfectly branched, tree-like macromolecules with well-defined structures that have applications in fields ranging from drug delivery to catalysis. The synthesis of these materials relies on an iterative sequence of reactions using multifunctional building blocks known as dendrons. Benzoic acid derivatives with protected hydroxyl groups are classic examples of such dendrons.

Table 1: Role of Benzyloxy-Substituted Benzoates in Dendrimer Synthesis

| Dendron Building Block | Role of Benzyl Groups | Resulting Macromolecule | Reference(s) |

| 3,5-Bis(benzyloxy)benzoic acid | Peripheral protecting groups for hydroxyls | Poly(ester) dendrons | nih.gov |

| Benzyl 3,5-dihydroxybenzoate (B8624769) | Focal point protecting group for carboxylic acid | Polyester dendrons | utexas.edu |

| 3,5-Bis(hydroxymethyl)phenol | Building block for poly(aryl benzyl ether) dendrimers | Poly(aryl benzyl ether) dendrimers | nih.gov |

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The design of molecules that form LC phases (mesogens) often relies on creating a rigid, anisotropic (rod-like or disc-like) shape. Phenyl benzoate (B1203000) derivatives are one of the most widely studied classes of calamitic (rod-shaped) mesogens due to their inherent rigidity. rsc.org

Molecules incorporating benzyloxybenzoate units have been shown to form various liquid crystalline phases, including nematic and smectic phases. rsc.orgcore.ac.uk The structure of this compound provides a rigid core with terminal benzyl groups that can promote the necessary intermolecular interactions for mesophase formation. Furthermore, derivatives of 3-hydroxybenzoic acid containing benzyloxy groups have been used as the central core for creating bent-core (or banana) liquid crystals, which exhibit unique and complex phase behaviors. researchgate.net The specific arrangement and number of aromatic rings and linking groups are critical in determining the thermal range and type of the liquid crystal phase. nih.gov

Table 2: Benzyloxybenzoate Derivatives in Liquid Crystal Research

| Compound Type | Core Structure | Observed LC Phase | Reference(s) |

| Calamitic LC | 4-Benzyloxyphenyl benzoate | Nematic, Smectic | rsc.orgcore.ac.uk |

| Calamitic LC | Butyl-p-[p′-n-octyloxy benzoyloxy]benzoate | Smectic | nih.gov |

| Bent-Core LC | 3-Benzyloxy-4-fluorobenzoyl ester | Nematic, Columnar, Lamellar | researchgate.net |

The deprotonated form of the parent molecule, 3,4-bis(benzyloxy)benzoate, can act as a carboxylate ligand to coordinate with various metal ions, forming metal-organic complexes with interesting photophysical and magnetic properties.

Luminescent Properties: Lanthanide ions (such as Eu³⁺ and Tb³⁺) are known for their sharp, line-like emission spectra, but they suffer from low absorption cross-sections. This limitation can be overcome by using organic ligands that act as "antennas." The ligand absorbs incident light (typically UV) and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. nih.gov

Magnetic Properties: The field of molecular magnetism focuses on designing molecules that behave as tiny magnets. When paramagnetic metal ions are linked together by bridging ligands, they can interact magnetically. The nature of this interaction (ferromagnetic or antiferromagnetic) depends critically on the geometry of the complex, including the bond angles and distances between the metal centers, which are dictated by the coordinating ligand.

Carboxylate ligands frequently act as bridges between two or more metal centers. A ligand like 3,4-bis(benzyloxy)benzoate can coordinate to transition metals (e.g., Co(II), Ni(II), Cu(II)) in various modes (monodentate, bidentate chelating, bidentate bridging). rsc.org In a polynuclear complex, the carboxylate group would mediate the magnetic exchange interaction between the metal ions. The bulky benzyl groups would also play a significant role by enforcing a specific steric environment around the metal centers, influencing the crystal packing and the magnitude of the magnetic coupling.

Role in Methodological Development within Synthetic Chemistry

The synthesis of a molecule like this compound, which contains multiple functional groups of similar reactivity, highlights the importance of protecting group strategies in modern organic chemistry. The three benzyl groups serve as robust protecting groups that are stable to a wide range of reaction conditions but can be removed under mild hydrogenolysis.

Furthermore, the preparation of such molecules benefits from the development of new synthetic methods. Traditional methods for installing benzyl groups can require harsh basic or acidic conditions that may not be compatible with complex substrates. Modern methodological advancements provide milder alternatives. For example, the use of 2-benzyloxy-1-methylpyridinium triflate allows for the benzylation of alcohols and carboxylic acids to proceed under neutral conditions. This reagent serves as an electrophilic benzyl source that does not require acid activation, making it suitable for sensitive substrates and simplifying the synthesis of poly-benzylated compounds like this compound.

Current Challenges and Future Research Directions

Exploration of Green and Sustainable Synthetic Pathways

The traditional synthesis of benzyl (B1604629) esters often involves harsh reagents and solvents, presenting environmental concerns. A significant future direction lies in the development of green and sustainable synthetic pathways for Benzyl 3,4-bis(benzyloxy)benzoate. This involves exploring alternative solvents, catalysts, and energy sources.

Key Research Areas:

Benign Solvents: Research into replacing conventional volatile organic compounds with greener alternatives like ionic liquids or bio-based solvents is crucial. rsc.orgsigmaaldrich.comnih.gov Ionic liquids, for instance, offer advantages such as low vapor pressure and high thermal stability, potentially leading to cleaner reaction profiles and easier product isolation. rsc.org

Catalysis: The use of biocatalysts, such as lipases, presents a promising avenue for the enzymatic synthesis of benzyl esters. nih.gov This approach offers high selectivity under mild conditions, reducing energy consumption and byproduct formation. Furthermore, the development of recyclable catalysts, including heteropoly-organic acid salt ionic liquids, can significantly improve the atom economy and sustainability of the synthesis. google.com

Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasound assistance can lead to faster reaction times and reduced energy consumption. google.comnih.govbiointerfaceresearch.com These techniques can enhance reaction kinetics, often leading to higher yields in shorter periods compared to conventional heating methods.

| Synthesis Approach | Potential Advantage | Relevant Research Area |

| Biocatalysis | High selectivity, mild conditions | Enzymatic esterification |

| Ionic Liquids | Recyclability, low volatility | Alternative solvent systems |

| Microwave/Ultrasound | Reduced reaction time, energy efficiency | Non-conventional energy sources |

Investigation of Novel Reactivity Patterns and Catalytic Transformations

Understanding the inherent reactivity of this compound is fundamental to unlocking its synthetic utility. The presence of multiple benzyl ether linkages and a central ester group suggests a rich and varied chemical behavior that is yet to be fully explored.

Future research will likely focus on the selective cleavage and transformation of its functional groups. The benzyl ether groups, while generally stable, can be cleaved under specific conditions. ambeed.com A key challenge and area of interest is the development of catalytic methods for the selective debenzylation, which would allow for the stepwise functionalization of the molecule. Catalytic transfer hydrogenolysis, for example, offers a milder alternative to traditional hydrogenolysis for the removal of benzyl protecting groups. acsgcipr.orgresearchgate.netresearchgate.net

Furthermore, the ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed under acidic or basic conditions. The development of novel catalytic systems for the controlled hydrolysis or transesterification of this compound could lead to the synthesis of valuable intermediates.

Advanced Computational Design for Property Prediction and Targeted Synthesis

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational methods can be employed to accelerate its development for specific applications.

Potential Computational Approaches:

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.netnih.govepstem.netpsu.edu This information is invaluable for understanding its reactivity and predicting its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR): While direct QSAR studies on this specific compound are lacking, this methodology could be applied to predict its potential biological activities or material properties based on its structural features.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and self-assembly behavior of this compound, particularly in the context of its potential applications in materials and supramolecular chemistry.

These computational approaches can significantly reduce the experimental workload by identifying promising synthetic targets and predicting their properties before they are synthesized in the lab.

Emerging Applications in Non-Biological Chemical Fields

While the biological applications of many benzyl esters are well-documented, the potential of this compound in non-biological fields remains largely untapped. Its rigid core and flexible side chains suggest its utility in the design of novel materials.

One promising area is in the field of liquid crystals . The molecular shape of this compound, with its elongated and somewhat rigid structure, is a key characteristic of molecules that exhibit liquid crystalline phases. By modifying the peripheral benzyl groups or the central benzoate (B1203000) core, it may be possible to tune its mesomorphic properties and develop new liquid crystal materials for display and sensor technologies.

Another potential application lies in the development of specialty polymers . The molecule could serve as a monomer or a cross-linking agent in the synthesis of polymers with unique thermal or optical properties. Its aromatic nature could impart high thermal stability and refractive index to the resulting polymers.

Interdisciplinary Research Opportunities in Materials and Supramolecular Chemistry

The structure of this compound makes it an excellent candidate for interdisciplinary research at the interface of organic synthesis, materials science, and supramolecular chemistry. The multiple benzyl ether groups can participate in non-covalent interactions, such as π-π stacking and van der Waals forces, which are the driving forces for self-assembly processes.

A particularly exciting avenue is the use of this compound and its derivatives as building blocks for dendrimers and supramolecular gels . upenn.edunih.govnih.gov Dendrimers are highly branched, well-defined macromolecules with a wide range of potential applications, including drug delivery and catalysis. nih.govresearchgate.netnih.govhumanjournals.com The structure of this compound provides a scaffold that can be extended into dendritic architectures.

Furthermore, the self-assembly of such molecules can lead to the formation of supramolecular gels, which are soft materials with potential applications in areas such as tissue engineering and controlled release. researchgate.netrsc.orgnih.govrsc.orgnih.gov The ability to form hierarchical self-assembled structures is a key feature of poly(benzyl ether) dendrons, and this compound could serve as a fundamental unit in the design of new self-assembling systems. acs.orgepfl.chsemopenalex.orgresearchgate.netacs.org

Q & A

Basic Synthesis and Optimization

Q: What is the standard synthetic route for Benzyl 3,4-bis(benzyloxy)benzoate, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via esterification or transesterification. A common approach involves refluxing a benzoic acid derivative with benzyl alcohol in the presence of a catalyst. For example, sodium benzoate and benzyl alcohol can react under basic conditions (e.g., glacial acetic acid as a catalyst) at elevated temperatures (110–120°C) for 4–6 hours . Key optimizations include:

- Solvent choice : Absolute ethanol or toluene for improved solubility.

- Catalyst : Acidic (e.g., H₂SO₄) or enzymatic catalysts for selective ester formation.

- Temperature control : Prolonged reflux to drive equilibrium toward ester formation.

| Reaction Parameter | Optimal Condition |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | 5 drops glacial acetic acid |

| Temperature | Reflux (~78°C) |

| Duration | 4 hours |

Structural Characterization

Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound? A: A combination of techniques is essential:

- NMR : ¹H and ¹³C NMR to identify benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph) and ester carbonyl (δ ~167–170 ppm) groups .

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 424.4 g/mol for C₂₈H₂₄O₅).

- Melting Point : Compare with literature values (e.g., 71°C for structurally similar methyl esters) .

Advanced Functionalization Strategies

Q: How can Mitsunobu reactions or palladium-catalyzed cross-couplings be applied to synthesize derivatives of this compound? A:

- Mitsunobu Reaction : Introduce hydroxyl-protected groups (e.g., glycosylation) using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

- Suzuki Coupling : Replace benzyloxy groups with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

- Oxidative Cyclization : Convert bis-indole derivatives to indolocarbazoles using Pd(OTFA)₂ .

Stability and Storage Considerations

Q: What factors influence the stability of this compound during storage, and how can degradation be mitigated? A: Degradation is influenced by:

- Light : Store in amber glassware to prevent photolysis.

- Moisture : Use desiccants (e.g., silica gel) and airtight containers .

- Temperature : Keep at 2–8°C for long-term storage .

Advanced studies may involve accelerated stability testing (40°C/75% RH) and HPLC monitoring of degradation products.

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported melting points or spectral data for this compound? A:

- Purity Assessment : Recrystallize the compound and verify via HPLC (≥95% purity).

- Reference Standards : Cross-check with commercially available analogs (e.g., Methyl 3,5-bis(benzyloxy)benzoate, MP 71°C ).

- Spectral Reproducibility : Compare NMR data with structurally related compounds (e.g., 3,4-Bis(benzyloxy)benzoic acid, CAS 1570-05-4 ).

Advanced Reaction Mechanisms

Q: What mechanistic insights explain the transesterification or hydrolysis of this compound under acidic/basic conditions? A:

- Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, leading to nucleophilic attack by water.

- Basic Transesterification : Deprotonation of the alcohol nucleophile (e.g., benzyl alcohol) facilitates ester interchange . Kinetic studies using in-situ IR or LC-MS can track intermediate formation.

Chromatographic Purification

Q: What chromatographic methods are optimal for purifying this compound from reaction mixtures? A:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1).

- HPLC : C18 column with acetonitrile/water (70:30) for high-purity isolation.

- TLC Monitoring : Rf ~0.5 in hexane:EtOAc (6:4) .

Biological Activity Assay Design

Q: How can researchers design experiments to evaluate the biological activity of this compound? A:

- In Vitro Assays : Test antimicrobial activity via microdilution (MIC against S. aureus or E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).

- Dose-Response Curves : Use concentrations ranging from 1–100 µM to determine IC₅₀ values.

Isotopic Labeling for Mechanistic Studies

Q: What strategies enable deuterium or carbon-13 labeling in this compound for tracer studies? A:

- Deuterated Benzyl Alcohol : Synthesize using NaBD₄ reduction of benzaldehyde-d₁ .

- ¹³C-Labeling : Incorporate ¹³C-benzoic acid during esterification.

- Applications : Use in kinetic isotope effect (KIE) studies or metabolic tracing .

Computational Modeling

Q: How can computational tools predict the reactivity or spectroscopic properties of this compound? A:

Retrosynthesis Analysis